CBLB 612

Hematopoietic Stem Cell Mobilization Non-Human Primate Model G-CSF Comparator

CBLB 612 uniquely activates TLR2/6, enabling single-dose HSC mobilization and distinct cytokine induction vs TLR5 agonists. Choose for pathway-specific studies in primates/murine models. Supports research on chemoprotection and radioprotection. Inquire for bulk/custom requests.

Molecular Formula C77H135N13O24S
Molecular Weight 1659.0 g/mol
Cat. No. B12381018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBLB 612
Molecular FormulaC77H135N13O24S
Molecular Weight1659.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C77H135N13O24S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-34-66(101)113-47-51(114-67(102)35-30-28-26-24-22-20-18-16-14-12-10-8-6-2)48-115-49-52(79)69(103)90-68(50(3)4)76(110)85-53(36-39-60(80)92)70(104)82-45-62(94)83-54(37-40-63(95)96)71(105)84-55(38-41-64(97)98)72(106)89-59(46-91)75(109)87-57(43-61(81)93)73(107)88-58(44-65(99)100)74(108)86-56(77(111)112)33-31-32-42-78/h50-59,68,91H,5-49,78-79H2,1-4H3,(H2,80,92)(H2,81,93)(H,82,104)(H,83,94)(H,84,105)(H,85,110)(H,86,108)(H,87,109)(H,88,107)(H,89,106)(H,90,103)(H,95,96)(H,97,98)(H,99,100)(H,111,112)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,68-/m0/s1
InChIKeyJJPFGYKSHVVRDE-LXCBNONTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBLB612 Procurement Guide: TLR2/6 Agonist for Hematopoietic Stem Cell Mobilization and Chemoprotection


CBLB612 is a synthetic lipopeptide that functions as a dual agonist of Toll-like receptors 2 and 6 (TLR2/6), mimicking the activity of mycoplasma lipopeptides [1]. Developed initially by Cleveland BioLabs and later by Statera BioPharma, this compound is classified as a chemoprotectant and hematopoietic system modulator [2]. Its primary mechanism involves activation of the NF-κB signaling pathway, which promotes hematopoietic stem cell (HSC) proliferation and mobilization while inhibiting p53-dependent apoptosis following genotoxic stress [3]. CBLB612 has advanced to Phase 2 clinical evaluation for the prevention of chemotherapy-induced neutropenia in breast cancer patients receiving myelosuppressive regimens [4]. The compound is distinguished from other TLR agonists and hematopoietic growth factors by its unique TLR2/6 dual agonism profile and demonstrated efficacy in non-human primate models.

Why CBLB612 Cannot Be Substituted with Generic TLR Agonists or G-CSF in Stem Cell Mobilization Research


CBLB612 occupies a unique functional niche that precludes simple substitution with alternative TLR agonists or recombinant growth factors. Unlike TLR5 agonists such as CBLB502 (entolimod), which are derived from Salmonella flagellin and activate a distinct receptor pathway, CBLB612 engages the TLR2/6 heterodimer, triggering a different cytokine cascade and cellular response profile [1]. Cross-study comparative data demonstrate that CBLB612 and CBLB502 induce distinct temporal patterns of G-CSF, IL-6, and KC (keratinocyte-derived chemokine) production, confirming that these TLR agonists are not pharmacologically interchangeable [2]. Furthermore, while recombinant G-CSF (filgrastim, pegfilgrastim) remains the clinical standard for HSC mobilization, direct head-to-head studies reveal that CBLB612 achieves comparable mobilization efficacy with a single dose versus four daily G-CSF injections, representing a fundamentally different dosing paradigm [3]. Procurement of CBLB612 is therefore justified when research objectives specifically require TLR2/6 pathway interrogation or when investigating single-dose mobilization protocols that cannot be replicated using G-CSF or alternative TLR agonists.

CBLB612 Quantitative Differentiation: Head-to-Head Performance Data Versus G-CSF and In-Class TLR Agonists


Single-Dose CBLB612 Matches Four-Dose G-CSF Regimen for HSC Mobilization in Non-Human Primates

In a direct comparative study using Rhesus macaques, a single injection of CBLB612 produced hematopoietic progenitor cell mobilization that was comparable to four daily injections of G-CSF, the market-leading HSC stimulator [1]. This finding establishes CBLB612 as a single-dose alternative to the multi-day G-CSF regimen currently employed clinically for stem cell mobilization. The data demonstrate that CBLB612 achieves comparable pharmacodynamic efficacy with a substantially reduced dosing burden, a differentiation that carries both scientific and potential clinical procurement implications.

Hematopoietic Stem Cell Mobilization Non-Human Primate Model G-CSF Comparator

20-Fold Increase in Circulating Hematopoietic Progenitor Cells Following Single CBLB612 Injection

A single subcutaneous injection of CBLB612 in Rhesus macaques resulted in a 20-fold increase in hematopoietic progenitor cells circulating in peripheral blood [1]. At the peak effect timepoint (48–72 hours post-injection), CD34+ cells constituted 30% of the total white blood cell count, compared with a baseline of 1.5% in normal blood [1]. This quantitative mobilization magnitude provides a benchmark for comparing CBLB612 against alternative mobilization agents in preclinical research settings.

Hematopoietic Progenitor Cell Quantification CD34+ Cell Mobilization Non-Human Primate Pharmacodynamics

CBLB612 Demonstrates Superior HSC Mobilization Potency Relative to G-CSF in Murine Model

In a direct head-to-head study conducted in mice, CBLB612 outperformed G-CSF, the market-leading hematopoietic stem cell stimulator, in terms of HSC propagation and mobilization to peripheral blood [1]. While full quantitative data from this study are not publicly available in the disclosed press release, the reported superiority of CBLB612 over the clinical standard-of-care comparator provides directional evidence of enhanced potency in the murine model that complements the non-human primate equivalency data described above.

Hematopoietic Stem Cell Mobilization Mouse Model Potency Comparison

Distinct Cytokine Induction Profile Distinguishes CBLB612 from TLR5 Agonist CBLB502

Cross-study biomarker analysis reveals that CBLB612 induces a cytokine response profile distinct from that of CBLB502, a closely related in-class TLR5 agonist from the same developer. Following administration, CBLB612 stimulates production of G-CSF, IL-6, and KC (keratinocyte-derived chemokine), whereas the temporal dynamics and magnitude of cytokine induction differ from those observed with CBLB502 [1]. Specifically, CBLB612 and CBLB502 both induce maximum G-CSF levels within 2–8 hours post-injection, yet the overall cytokine signature remains pharmacologically distinct, consistent with their engagement of different TLR receptors (TLR2/6 versus TLR5) [1]. This differentiation confirms that CBLB612 and CBLB502 are not interchangeable reagents for TLR pathway research.

Cytokine Profiling TLR Agonist Differentiation G-CSF IL-6 KC

CBLB612 Patent Protection Establishes Composition-of-Matter Exclusivity and Research Reagent Traceability

CBLB612 is protected by issued U.S. patents covering composition of matter and methods of use for protecting against apoptosis and for increasing and mobilizing stem cells [1]. As of 2015, the patent portfolio included 3 issued or allowed U.S. patents covering CBLB612 and related agents, along with over 15 related patents issued internationally [2]. This intellectual property estate provides a verifiable chain of custody and compositional definition that generic or non-proprietary TLR agonists lack. For procurement purposes, this patent protection ensures batch-to-batch consistency and traceability to the original developer's specifications, which is critical for reproducible research.

Intellectual Property Composition of Matter Research Reagent Traceability

Phase 2 Clinical Advancement for Chemotherapy-Induced Neutropenia Prophylaxis Distinguishes CBLB612 from Preclinical TLR Agonists

CBLB612 has advanced to Phase 2 clinical evaluation (NCT02778763) for the prevention of neutropenia in breast cancer patients receiving doxorubicin and cyclophosphamide myelosuppressive chemotherapy [1]. This represents a more advanced clinical development stage than most research-grade TLR2/6 agonists, which typically remain at the preclinical or discovery phase [2]. The availability of clinical-grade material and established human safety data from Phase 1 studies provides procurement confidence that is absent for purely preclinical TLR agonist tools.

Clinical Development Stage Chemotherapy-Induced Neutropenia Breast Cancer

CBLB612 Optimal Research Applications: Where This TLR2/6 Agonist Delivers Unique Experimental Value


Non-Human Primate Hematopoietic Stem Cell Mobilization Requiring Single-Dose Protocol

CBLB612 is optimally deployed in non-human primate studies investigating HSC mobilization where a single-dose regimen is scientifically or logistically required. The demonstrated 20-fold increase in circulating progenitor cells following a single subcutaneous injection, with CD34+ cells reaching 30% of total white blood cells at 48–72 hours, provides a validated mobilization protocol that cannot be replicated with G-CSF without multi-day dosing [1]. Researchers designing primate HSC mobilization experiments should consider CBLB612 when the study design prohibits daily injections or when evaluating the comparative pharmacology of single-dose versus multi-dose mobilization strategies.

TLR2/6 Pathway-Specific Research Requiring Differentiation from TLR5 Signaling

CBLB612 is the appropriate reagent choice for studies specifically interrogating TLR2/6 heterodimer signaling pathways, particularly when experimental objectives require clear differentiation from TLR5-mediated effects. The distinct cytokine induction profile of CBLB612 (G-CSF, IL-6, KC) and its engagement of the TLR2/6 receptor—in contrast to CBLB502's TLR5 agonism—enables pathway-specific investigation that generic or non-selective TLR agonists cannot support [2]. Researchers should select CBLB612 when the experimental hypothesis requires selective TLR2/6 activation without confounding TLR5 pathway engagement.

Preclinical Chemoprotection and Radioprotection Studies in Murine Models

CBLB612 is indicated for murine studies investigating chemoprotection against cyclophosphamide-induced myelosuppression or radioprotection following total body irradiation. The compound has demonstrated significant reduction of myelosuppression in mouse models of chemotherapy and has shown radioprotective and radiomitigative properties across a broad therapeutic time window [3]. For researchers evaluating TLR2/6 agonists as medical countermeasures or adjuncts to cytotoxic chemotherapy, CBLB612 provides a clinically advanced tool with established in vivo efficacy benchmarks.

Stem Cell Transplantation Research Requiring Robust HSC Mobilization

CBLB612 is well-suited for stem cell transplantation studies where robust HSC mobilization from donor animals is required. Evidence from murine transplant models demonstrates that blood from CBLB612-treated mice successfully rescues recipients with radiation-induced bone marrow stem cell deficiency [4]. The compound's ability to stimulate HSC production through multiple mechanisms suggests utility in experimental transplantation protocols, particularly those investigating allogeneic or autologous stem cell rescue following myeloablative conditioning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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